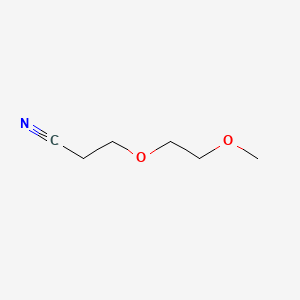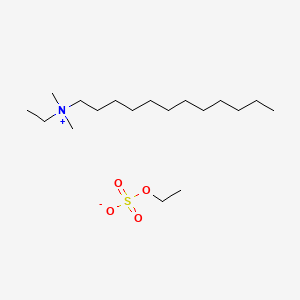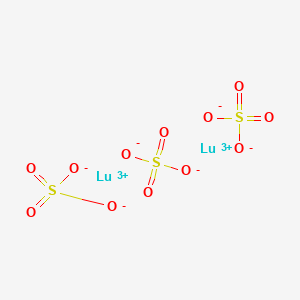
Lutetiumsulfat
Übersicht
Beschreibung
Lutetium Sulfate, also known as Lutetium Sulphate, is used in making phosphors . Stable Lutetium can be used as catalysts in petroleum cracking in refineries and can also be used in alkylation, hydrogenation, and polymerization applications . It can also be used as an ideal host for X-ray phosphors .
Synthesis Analysis
Lutetium (III) sulfate is produced by fission or activation in a nuclear reactor . The raw material needed to produce Lu-177, which has historically been sole-sourced from Russia, is now being produced by SHINE .Chemical Reactions Analysis
Lutetium extraction reactions with D2EHPA and PC88A from HNO3 and H2SO4 solutions were chemically and thermodynamically analyzed . It was found that each Lu cation was complexed with six monomers of the organic extractant and released three protons .Physical And Chemical Properties Analysis
The soluble salts of Lutetium, such as nitrate, sulfate, and acetate form hydrates upon crystallization . The oxide, hydroxide, fluoride, carbonate, phosphate, and oxalate are insoluble in water . Lutetium metal is slightly unstable in air at standard conditions, but it burns readily at 150 °C to form lutetium oxide .Wissenschaftliche Forschungsanwendungen
Herstellung von Leuchtstoffen
Lutetiumsulfat wird zur Herstellung von Leuchtstoffen verwendet. Leuchtstoffe sind Stoffe, die Licht emittieren, wenn sie Strahlung ausgesetzt sind. Leuchtstoffe sind essenziell in verschiedenen Anzeigetechnologien, darunter Fernsehbildschirme und Leuchtstoffröhren .
Katalysator im Erdölcracking
In Raffinerien wirkt stabiles Lutetium als Katalysator für das Erdölcracking, bei dem große Kohlenwasserstoffmoleküle in kleinere, wertvollere Moleküle wie Benzin und Diesel aufgebrochen werden .
Alkylierungskatalysator
This compound dient als Katalysator bei Alkylierungsprozessen, bei denen kleinere Kohlenwasserstoffmoleküle zu größeren kombiniert werden. Dies ist besonders nützlich bei der Herstellung von hochoktanigen Komponenten für Benzin .
Hydrierungsreaktionen
Es wird auch in Hydrierungsreaktionen verwendet, bei denen Wasserstoffatome an andere Verbindungen hinzugefügt werden, oft um organische Verbindungen zu reduzieren oder zu sättigen .
Polymerisationsprozesse
Lutetium kann in Polymerisationsanwendungen eingesetzt werden, wo es den Prozess der Kombination kleinerer Moleküle zu Polymeren unterstützt, die die Bausteine von Kunststoffen sind .
Radiopharmazeutika
Das Gebiet der Lutetium-Radiopharmazeutika hat erhebliche Fortschritte erzielt. Lutetium-177-basierte Verbindungen werden für therapeutische Optionen bei der Behandlung verschiedener Krankheiten entwickelt .
Therapeutische Radiopharmazeutika
Lutetium-177 wird auch in therapeutischen Radiopharmazeutika verwendet, wobei Chemie und Radiochemie für praktische Anwendungen wie die gezielte Krebstherapie kombiniert werden .
Wirkmechanismus
Target of Action
Lutetium sulfate, like other lutetium compounds, primarily targets somatostatin receptors (SSTRs), specifically the SSTR subtype 2 . These receptors are overexpressed in certain types of tumors, such as gastroenteropancreatic neuroendocrine tumors (GEP-NETs) . The high affinity of lutetium compounds for SSTR subtype 2 allows them to deliver radiation specifically to SSTR-expressing cells, including tumor cells .
Mode of Action
Lutetium sulfate interacts with its targets through a process known as radioligand therapy . The lutetium component of the compound is radioactive, and when the compound binds to the SSTRs on the surface of cells, it delivers beta minus (β-) radiation . This radiation damages the SSTR-positive cells and neighboring cells . The compound is designed to find cells with SSTRs, bind to the SSTRs located on the outside of the cells, and then enter the cell .
Biochemical Pathways
The primary biochemical pathway affected by lutetium sulfate involves the binding of the compound to SSTRs and the subsequent delivery of radiation to these cells . This process leads to the damage and potential death of the SSTR-positive cells . The specific downstream effects of this process can vary depending on the type of cell and the extent of the radiation damage.
Pharmacokinetics
The pharmacokinetics of lutetium compounds like lutetium sulfate involve several key stages. After administration, the compound circulates in the body and binds to SSTR-positive cells . The compound is then internalized by the cells, delivering radiation and causing cell damage . The elimination route of lutetium compounds is primarily renal . .
Result of Action
The primary result of the action of lutetium sulfate is the damage and potential death of SSTR-positive cells . This includes tumor cells in conditions like GEP-NETs, where SSTRs are overexpressed . By selectively targeting these cells, lutetium sulfate can help to reduce the size of tumors and slow the progression of diseases like GEP-NETs .
Action Environment
The action of lutetium sulfate can be influenced by various environmental factors. For example, the presence of other ions in the body can affect the compound’s ability to bind to SSTRs . Additionally, the compound’s efficacy and stability can be affected by factors such as pH and temperature . .
Safety and Hazards
Lutetium (III) sulfate hydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . SHINE Technologies has announced the opening of the largest facility in North America dedicated to the production of non-carrier-added lutetium-177 .
Eigenschaften
IUPAC Name |
lutetium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENVQFRSQOLAE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890754 | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14986-89-1 | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilutetium(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


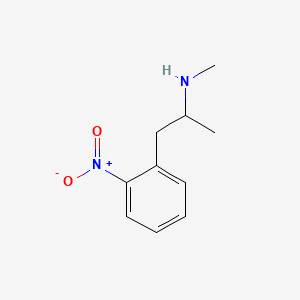


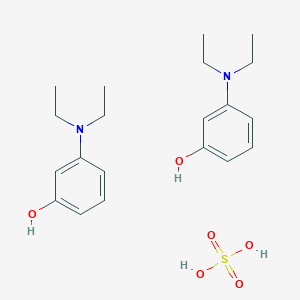


![3-Thiazolidineacetic acid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1593871.png)
